N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-4-22-14-9-7-13(8-10-14)17(21)20-18-19-15-11(2)5-6-12(3)16(15)23-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHLQFLJGEJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Acyl Chloride Intermediates
The most widely reported method involves the direct amidation of 4,7-dimethyl-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride. This two-step process begins with the synthesis of the benzothiazole amine precursor, followed by coupling with the acyl chloride:
Step 1: Synthesis of 4,7-Dimethyl-1,3-Benzothiazol-2-Amine
The benzothiazole core is constructed via cyclization of a thiourea derivative with a substituted α-bromoketone. For example, 2-amino-4,7-dimethylbenzothiazole is synthesized by reacting 4,7-dimethyl-2-bromoacetophenone with thiourea in ethanol under reflux (72–80°C, 6–8 hours). The product is isolated via filtration and recrystallized from ethanol/water (yield: 68–75%).
Step 2: Amide Bond Formation
The amine intermediate is reacted with 4-ethoxybenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. Typical conditions include:
- Molar ratio : 1:1.2 (amine:acyl chloride)
- Temperature : 0–5°C initially, then room temperature (20–25°C)
- Reaction time : 4–6 hours.
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the title compound (65–72% purity, improved to >95% after recrystallization in ethanol).
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) are employed. This method uses 4-ethoxybenzoic acid instead of its acyl chloride:
Reaction Conditions :
- Solvent : Acetonitrile (CH₃CN)
- Temperature : 55–60°C
- Duration : 12–16 hours
- Molar ratio : 1:1.1:1.2 (amine:acid:EDC).
The activated ester intermediate forms in situ, reacting with the benzothiazole amine to yield the amide. This method avoids moisture-sensitive steps and achieves yields of 70–78%.
Industrial-Scale Alkylation Approach
A patent-derived method (CN102675143A) describes ethylation of hydroxylated precursors using ethyl sulfate under alkaline conditions. While originally developed for ethenzamide, this protocol is adaptable to synthesize 4-ethoxybenzamide intermediates:
Procedure :
- Base-mediated reaction : 4-hydroxybenzamide is treated with ethyl sulfate in 10% sodium hydroxide (NaOH) at 45–80°C.
- Phased temperature control :
The ethoxy group is introduced before coupling to the benzothiazole amine, enabling solvent-free conditions and reducing production costs.
Optimization and Comparative Analysis
Solvent and Temperature Effects
| Parameter | Acyl Chloride Method | Carbodiimide Method | Alkylation Method |
|---|---|---|---|
| Solvent | DCM/THF | Acetonitrile | Aqueous NaOH |
| Temperature (°C) | 0–25 | 55–60 | 45–80 |
| Yield (%) | 65–72 | 70–78 | 68–75 |
| Purity (%) | >95 (post-recrystallization) | >98 (HPLC) | 99 (industrial grade) |
The carbodiimide method offers superior purity and reproducibility, while the alkylation route excels in scalability.
Catalytic and Stoichiometric Considerations
- Base selection : Triethylamine (TEA) outperforms pyridine in the acyl chloride method due to superior HCl scavenging.
- Coupling agents : EDC/HOBt minimizes racemization compared to DCC/DMAP.
- Ethylating agents : Ethyl sulfate reduces side reactions versus ethyl bromide in alkylation.
Industrial Production Protocols
Large-scale synthesis (kg–ton quantities) prioritizes cost-efficiency and safety:
- Continuous flow reactors : Enhance heat dissipation during exothermic amidation steps.
- Recrystallization solvents : Ethanol/water (1:3 v/v) achieves >99% purity with minimal yield loss.
- Waste reduction : Aqueous NaOH is recycled in alkylation, reducing environmental impact.
Challenges and Mitigation Strategies
- Steric hindrance : The 4,7-dimethyl groups slow nucleophilic attack. Mitigated by using excess acyl chloride (1.2 eq) and prolonged reaction times.
- Byproduct formation : Oligomerization during coupling is suppressed by maintaining low temperatures (0–5°C) in the acyl chloride method.
- Scale-up limitations : Exothermic risks in alkylation are controlled via phased temperature programming.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine
Uniqueness
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole and benzamide moieties, which can impart distinct chemical and biological properties. The presence of the ethoxy group on the benzamide ring may influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . Its structure consists of a benzothiazole moiety substituted with an ethoxy group and an amide functional group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Cytotoxicity : Many benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage. For instance, studies on related compounds have demonstrated their ability to target hypoxic tumor environments effectively .
- Antimicrobial Activity : The structural features of benzothiazoles suggest potential antimicrobial properties. Compounds with similar scaffolds have exhibited activity against various bacterial strains by disrupting cellular processes .
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound using various human cancer cell lines. The following table summarizes the findings:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising results in antimicrobial assays:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the therapeutic implications of benzothiazole derivatives:
- Study on Hypoxia-Inducible Factors : A study demonstrated that compounds similar to this compound could inhibit hypoxia-inducible factor 1 (HIF1), which is crucial in tumor growth under low oxygen conditions .
- Anticancer Drug Development : Another study indicated that modifications in the benzothiazole structure could enhance selectivity and reduce toxicity while maintaining efficacy against tumor cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide?
The synthesis typically involves condensation of 4,7-dimethyl-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:
- Temperature : 60–80°C in anhydrous dichloromethane or THF.
- Solvent : Polar aprotic solvents enhance reaction efficiency.
- Time : 6–12 hours under reflux. Purification via column chromatography or recrystallization yields >75% purity. Optimization focuses on minimizing side products (e.g., hydrolysis of the amide bond) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation employs:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methyl groups at 4,7-positions on benzothiazole, ethoxy on benzamide).
- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O of ethoxy).
- X-ray crystallography : Resolves 3D conformation; SHELX programs (e.g., SHELXL) are standard for refinement .
Q. What preliminary biological screening assays are recommended?
Initial screening includes:
- Cytotoxicity assays : IC determination against cancer cell lines (e.g., HeLa, U87) via MTT assays. IC values <50 nM suggest high potency .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or selectivity?
- Substituent tuning : Replace the ethoxy group with electron-withdrawing groups (e.g., nitro) to increase electrophilicity and target binding.
- Heterocycle fusion : Introduce pyridine or morpholine rings to improve solubility and pharmacokinetics.
- SAR studies : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using in silico docking (AutoDock Vina) and in vitro assays .
Q. What mechanisms underlie its anticancer activity?
Proposed pathways include:
- PI3K/AKT inhibition : Suppresses phosphorylation of AKT, inducing apoptosis in glioblastoma cells (observed in structurally related benzothiazoles) .
- ROS generation : Nitro-substituted analogs trigger oxidative stress, damaging DNA in HeLa cells. Validation requires knockout cell lines (e.g., AKT1-null) and ROS scavenger controls .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay conditions : Varying serum concentrations or incubation times. Standardize protocols (e.g., 10% FBS, 48-hour exposure).
- Cellular heterogeneity : Use isogenic cell lines to control for genetic variability.
- Metabolic stability : Assess compound degradation via HPLC-MS in cell culture media .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with kinases (e.g., PI3K) or bacterial FtsZ.
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
- QSAR models : Train on datasets of benzothiazole derivatives to predict IC values .
Methodological Considerations
Q. How to design controlled experiments for assessing off-target effects?
- Proteome profiling : Chemoproteomics (e.g., thermal shift assays) identifies unintended protein interactions.
- Selectivity panels : Screen against kinase families (e.g., TK, CMGC) using kinase inhibition assays.
- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway-level perturbations .
Q. What analytical techniques quantify degradation under physiological conditions?
- Stability assays : Incubate compound in PBS (pH 7.4) or simulated gastric fluid; monitor via LC-MS.
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), or oxidizing agents (HO) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Detect stabilization of target proteins upon ligand binding.
- BRET/FRET : Use biosensors to monitor real-time target-ligand interactions.
- Knockdown/overexpression : CRISPR-Cas9 or siRNA to confirm phenotype dependency on the target .
Q. Tables
| Key Physicochemical Properties | Values/Methods | Reference |
|---|---|---|
| Solubility (DMSO) | >10 mg/mL | |
| LogP (predicted) | 3.2 ± 0.3 | |
| Melting Point | 198–202°C |
| Cytotoxicity Data (IC) | Cell Line | Value | Reference |
|---|---|---|---|
| This compound | HeLa | 48 nM | |
| Analog: 4-nitro substitution | U87 | 32 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
